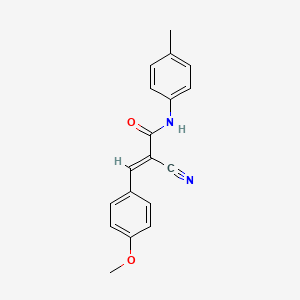

N-(1-anthryl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1-anthryl)thiourea” is a derivative of thiourea . Thiourea is an organosulfur compound with the formula SC(NH2)2 and the structure H2N−C(=S)−NH2 . It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom . Thioureas are a broad class of compounds with the general structure R2N−C(=S)−NR2 .

Synthesis Analysis

The synthesis of N,N′-substituted thioureas, which includes “this compound”, can be achieved in two steps . A corresponding extensive series of Cu(i), Cu(ii), Ni(ii) and Zn(ii) complexes with varying formulations can be synthesized from these ligands by the reaction of a 1:1 or a 1:2 mixture of Cu(ii), Ni(ii) and Zn(ii) perchlorate or chloride salts . Stable and readily available N,N’-di-Boc-substituted thiourea can be used as a mild thioacylating agent when activated with trifluoroacetic acid anhydride .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various methods such as X-ray diffraction, DFT, NBO, AIM, and RDG analyses . The nature of the molecular interactions between the water and thiourea through hydrogen bonding has been investigated using RDG and AIM methods .Chemical Reactions Analysis

Thioureas, including “this compound”, have been used in many reactions . For example, the Mannich reaction of a wide variety of N-Boc aryl imines is studied in the presence of thiourea derivative L3 with high enantioselectivity .Physical And Chemical Properties Analysis

Thiourea is a white solid with a density of 1.405 g/mL and a melting point of 182 °C . It is soluble in water with a solubility of 142 g/L at 25 °C .Applications De Recherche Scientifique

Green Synthesis of Thiourea Derivatives

Thioureas are crucial in medicinal chemistry due to their wide range of biological activities. A study highlighted a green synthesis method for 1, 3-disubstituted thiourea derivatives using solar energy, which is environmentally friendly and energy-saving compared to traditional methods. This approach emphasizes the importance of sustainable practices in chemical synthesis (Kumavat et al., 2013).

Coordination Chemistry and Biological Activities

N-Benzoyl-N'-alkylthioureas and their complexes with metals like Ni(II), Co(III), and Pt(II) have been synthesized and shown to possess significant antifungal and antimicrobial activities. This study reveals the potential of thiourea derivatives in developing new antimicrobial agents (del Campo et al., 2004).

Catalysis

Chiral thioureas have been utilized as catalysts in enantioselective hydrophosphonylation of imines, offering a practical route to enantiomerically enriched alpha-amino phosphonic acids. This application highlights the role of thioureas in asymmetric synthesis, contributing to the development of chiral drugs and other valuable compounds (Joly & Jacobsen, 2004).

Medicinal Applications

N-Acyl-thioureas have garnered attention in medicinal chemistry due to their enhanced applications upon coordination with metal ions. They have been shown to possess potential as drugs against various diseases, including microbial infections, tuberculosis, and carcinomas, highlighting their significance in drug development (Lapasam & Kollipara, 2020).

Supramolecular Chemistry

The synthesis and structural analysis of N-Benzoylthiourea have shown it to possess antimicrobial and plant-growth regulation activities. Its capacity for anion recognition due to hydrogen bond formation showcases the relevance of thioureas in supramolecular chemistry and as potential agrochemicals (Zhao et al., 2013).

Mécanisme D'action

Thiourea is an organosulfur compound with a chemical formula of SC(NH2)2 . Its structure is similar to that of urea (H2N-C(=O)-NH2), except the oxygen atom is replaced by a sulfur atom . Thiourea has two tautomeric forms: the thione form and the thiol form . The thione form is more prevalent in aqueous solutions, and the thiol form is also known as isothiourea .

Thiourea is known to inhibit the peroxidase in the thyroid gland and thus inhibits thyroxine production . The reduced synthesis of thyroid hormone causes an increased pituitary secretion of thyreotropic hormone and so hyperplasia of the thyroid which, on continuous stimulation in animals, can lead to tumor formation .

Safety and Hazards

Orientations Futures

The interest in acyl thioureas, including “N-(1-anthryl)thiourea”, has continually been escalating owing to their extensive applications in diverse fields, such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology . These scaffolds exhibit a wide variety of biological activities and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers, and organocatalysts .

Analyse Biochimique

Biochemical Properties

N-(1-anthryl)thiourea interacts with various enzymes, proteins, and other biomolecules. For instance, thiourea derivatives have been shown to inhibit α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes . The nature of these interactions is likely due to the unique structure of this compound, which allows it to bind to these enzymes and modulate their activity .

Cellular Effects

This compound influences cell function in various ways. It has been shown to have antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial effects . These effects are likely due to its interactions with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, thiourea derivatives can inhibit enzymes like α-amylase, α-glucosidase, AChE, and BuChE, thereby affecting the metabolic processes these enzymes are involved in .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, toxicity studies have shown that certain thiourea derivatives exert no toxic effect on any of the hematological and biochemical parameters or on liver histology of the experimental animals at any studied dose rate .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes like α-amylase, α-glucosidase, AChE, and BuChE, thereby affecting the metabolic processes these enzymes are involved in .

Propriétés

IUPAC Name |

anthracen-1-ylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c16-15(18)17-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H,(H3,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUKGXSPDGJRTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3NC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2583670.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2583679.png)

![(1R,5S)-3-(1H-pyrazol-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2583680.png)

![1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride](/img/no-structure.png)

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2583686.png)

![4-ethoxy-3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2583687.png)